4,4'-(2-Methylpropane-1,1-diyl)bis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a methyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with 2-methylpropane-1,1-diyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is often carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols.
Scientific Research Applications
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins.
Materials Science: The compound is utilized in the development of high-performance materials with enhanced thermal and mechanical properties.
Biology and Medicine: It is studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Industry: The compound is used in the production of flame retardants and stabilizers for plastics.
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, making the compound an effective antioxidant. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1-Methylethylidene)bis(2,6-dimethylphenol)
- 4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol)
- 2,2’-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its central carbon atom with a methyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring specific performance characteristics, such as high thermal stability and resistance to oxidation.
Properties
CAS No. |
875903-21-2 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)-2-methylpropyl]-2-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-11(2)18(14-5-7-16(19)12(3)9-14)15-6-8-17(20)13(4)10-15/h5-11,18-20H,1-4H3 |
InChI Key |
OYAKRXXLELUOET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.